3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester
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Overview
Description
3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester is a chemical compound with the molecular formula C29H48O4 and a molecular weight of 460.69 g/mol . It is an intermediate used in the synthesis of various derivatives, including 3,4-Seco-solanidine-3,4-dioic Acid. This compound is characterized by its off-white solid appearance and solubility in solvents such as dichloromethane, ethyl acetate, and methanol.
Preparation Methods
The synthesis of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, often a steroidal compound.
Oxidation: The starting material undergoes oxidation to introduce the necessary functional groups.
Esterification: The oxidized intermediate is then subjected to esterification to form the dimethyl ester derivative.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the ester groups or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester has several scientific research applications:
Biology: The compound is used in the study of steroid metabolism and its effects on biological systems.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester can be compared with other similar compounds, such as:
3,4-Seco-solanidine-3,4-dioic Acid: A derivative used in similar applications.
Solanidine: Another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific structure and the functional groups it possesses, which make it a valuable intermediate in the synthesis of various derivatives.
Properties
Molecular Formula |
C29H48O4 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
methyl (3aR,6R)-6-(3-methoxy-3-oxopropyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylate |
InChI |
InChI=1S/C29H48O4/c1-19(2)9-8-10-20(3)22-13-14-23-21-11-12-25(27(31)33-7)29(5,18-16-26(30)32-6)24(21)15-17-28(22,23)4/h12,19-24H,8-11,13-18H2,1-7H3/t20-,21?,22?,23?,24?,28-,29-/m1/s1 |
InChI Key |
YNHMQEIJIVUCEG-ZQYHRVEOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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